A Comprehensive Spectroscopic Guide to 1'-Amino-1,1'-bi(cyclohexyl)-2-one Hydrochloride
A Comprehensive Spectroscopic Guide to 1'-Amino-1,1'-bi(cyclohexyl)-2-one Hydrochloride
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for 1'-Amino-1,1'-bi(cyclohexyl)-2-one hydrochloride, a molecule of interest in synthetic and medicinal chemistry. In the absence of a complete, publicly available dataset for this specific compound, this document serves as a predictive and methodological resource for researchers. It is structured to provide both the theoretical underpinnings and practical, field-proven insights into the characterization of this molecule using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide offers a robust framework for acquiring, interpreting, and validating the spectral identity of this and similar bicyclic compounds.
Introduction: Structural Elucidation of a Complex Bicyclic Amine
1'-Amino-1,1'-bi(cyclohexyl)-2-one hydrochloride is a unique bifunctional molecule featuring two saturated carbocyclic rings linked by a carbon-carbon single bond. One ring contains a ketone functional group, while the other is substituted with a primary amine, which exists as a hydrochloride salt. The structural complexity, arising from multiple stereocenters and the presence of both a carbonyl and an ammonium group, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic analysis is the cornerstone of this process, providing orthogonal pieces of information that, when combined, create a detailed molecular portrait.
This guide is designed for professionals in drug development and chemical research. It moves beyond a simple listing of data to explain the causality behind experimental choices and data interpretation. Each section is designed as a self-validating system, incorporating protocols and validation checks to ensure scientific integrity.
Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For 1'-Amino-1,1'-bi(cyclohexyl)-2-one hydrochloride, the analysis will focus on the free base (C₁₂H₂₁NO), as the hydrochloride salt typically dissociates in the ion source.
2.1. Theoretical & Experimental Considerations
The choice of ionization technique is critical. Electron Ionization (EI) is a high-energy method that provides detailed fragmentation patterns, which are invaluable for structural elucidation. Electrospray Ionization (ESI), a softer technique, is ideal for confirming the molecular weight of the protonated free base [M+H]⁺.
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Molecular Formula: C₁₂H₂₁NO
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Molecular Weight (Free Base): 195.30 g/mol
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Expected [M+H]⁺ for High-Resolution MS (HRMS): 196.1701 (C₁₂H₂₂NO⁺)
2.2. Predicted Fragmentation Pattern
The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Key cleavages are expected adjacent to the carbonyl group (α-cleavage) and the C-C bond linking the two rings.
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α-Cleavage: The most common fragmentation pathway for ketones involves the cleavage of the bond adjacent to the carbonyl group. This can lead to the formation of stable acylium ions.
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Ring Fragmentation: Cycloalkanes often fragment through the loss of small neutral molecules like ethylene or propylene.
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Inter-ring Cleavage: The C1-C1' bond is a likely point of cleavage, leading to fragments corresponding to each of the individual rings.
Table 1: Predicted Major Fragment Ions in EI-MS
| m/z | Proposed Fragment Ion | Plausible Origin |
| 195 | [C₁₂H₂₁NO]⁺• | Molecular Ion (Free Base) |
| 178 | [C₁₂H₁₈O]⁺• | Loss of NH₃ |
| 166 | [C₁₂H₂₂]⁺• | Loss of CO and NH (rearrangement) |
| 98 | [C₆H₁₀O]⁺• | Cyclohexanone radical cation from inter-ring cleavage |
| 97 | [C₆H₉O]⁺ | Acylium ion from cleavage of the C1-C1' bond |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 55 | [C₄H₇]⁺ | Common fragment from cyclohexyl ring fragmentation |
2.3. Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing this compound due to its expected volatility.
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Sample Preparation: Dissolve the hydrochloride salt in a small amount of methanol and neutralize with a mild base (e.g., NaHCO₃ solution). Extract the free base into a volatile organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.
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GC Conditions:
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Column: A non-polar column (e.g., DB-5ms).
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Injector Temperature: 250 °C.
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Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Source Temperature: 230 °C.
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Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. For 1'-Amino-1,1'-bi(cyclohexyl)-2-one hydrochloride, the key signatures will be from the ketone (C=O) and the primary ammonium salt (-NH₃⁺).
3.1. Theoretical & Spectral Interpretation
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N-H Stretching: Primary amine salts (R-NH₃⁺) exhibit a very broad and strong absorption envelope, typically in the 3200-2800 cm⁻¹ region, due to N-H stretching vibrations and extensive hydrogen bonding.[1] This broad peak often obscures the aliphatic C-H stretching bands.
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C-H Stretching: Aliphatic C-H stretches from the cyclohexyl rings will appear as sharper peaks between 3000 and 2850 cm⁻¹, often superimposed on the broad N-H band.[1]
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C=O Stretching: The ketone carbonyl group will produce a strong, sharp absorption band. For a saturated six-membered ring ketone like cyclohexanone, this peak is typically found around 1715 cm⁻¹.[2]
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N-H Bending: The NH₃⁺ group shows characteristic bending vibrations. An asymmetric bend is expected around 1625-1560 cm⁻¹ and a symmetric bend between 1550-1500 cm⁻¹.[1]
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3200 - 2800 | R-NH₃⁺ | N-H Stretch | Strong, Very Broad |
| 2940 - 2850 | C-H (aliphatic) | C-H Stretch | Medium to Strong, Sharp (on broad N-H) |
| ~1715 | C=O (ketone) | C=O Stretch | Strong, Sharp |
| 1625 - 1560 | R-NH₃⁺ | Asymmetric N-H Bend | Medium |
| 1550 - 1500 | R-NH₃⁺ | Symmetric N-H Bend | Medium |
3.2. Experimental Protocol: KBr Pellet Method
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Sample Preparation: Ensure the sample is completely dry to avoid a broad O-H band from water, which could interfere with the N-H region.
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Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
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Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of an empty sample holder should be collected first.
Workflow for Spectroscopic Characterization
Caption: A logical workflow for the comprehensive spectroscopic characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR, along with techniques like DEPT, will be essential. The choice of solvent is critical; Deuterium oxide (D₂O) or DMSO-d₆ are suitable for hydrochloride salts. In D₂O, the acidic -NH₃⁺ protons will exchange with deuterium and become invisible in the ¹H NMR spectrum, which can be a useful diagnostic tool.[3]
4.1. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show up to 12 distinct signals in the absence of coincidental overlap, as the two rings are chemically inequivalent.
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Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing around 210 ppm for a cyclohexanone.[4][5]
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Alpha-Carbons (to C=O): The two carbons adjacent to the ketone (C2' and C6') will be deshielded and appear around 42 ppm.[5]
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Carbons bonded to Nitrogen (C-N): The carbon bearing the amino group (C1') will be significantly deshielded, appearing in the 50-60 ppm range.
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Quaternary Carbon (C1): The carbon linking the two rings will be a quaternary carbon and should appear as a weak signal.
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Other Aliphatic Carbons: The remaining methylene (-CH₂) carbons of the two rings will resonate in the typical aliphatic region of 20-40 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts (in D₂O)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT) | Rationale |
| C=O | ~210 | C | Ketone carbonyl |
| C1' | ~55-60 | C | Carbon attached to -NH₃⁺ |
| Cα (to C=O) | ~42 | CH₂ | Deshielded by adjacent ketone |
| C1 | ~40-50 | C | Quaternary carbon |
| Ring CH₂ | 20-40 | CH₂ | Standard aliphatic region |
4.2. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be complex due to significant signal overlap from the numerous non-equivalent aliphatic protons on the two cyclohexyl rings.
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-NH₃⁺ Protons: In a solvent like DMSO-d₆, these protons would appear as a broad singlet around 8.0-9.0 ppm. In D₂O, this signal would disappear due to H-D exchange.[3]
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Alpha-Protons (to C=O): The protons on the carbons adjacent to the ketone will be the most downfield of the aliphatic signals, likely appearing in the 2.2-2.5 ppm range.
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Other Cyclohexyl Protons: The remaining 18 protons on the two rings will produce a complex series of overlapping multiplets, likely between 1.0 and 2.0 ppm. For cyclohexylamine hydrochloride in D₂O, signals are observed between 1.1 and 2.0 ppm, with the proton alpha to the amine appearing around 3.15 ppm.[6]
4.3. Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
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¹H NMR Acquisition: Acquire a standard ¹H spectrum. If using D₂O, the absence of the NH₃⁺ signal confirms its presence.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be needed to observe the quaternary carbon signals.
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DEPT-135 Acquisition: Run a DEPT-135 experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons and the carbonyl carbon will be absent. This is crucial for assigning the numerous aliphatic signals.
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2D NMR (Optional): For complete, unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be highly beneficial.
Conclusion: A Validated Spectroscopic Identity
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of 1'-Amino-1,1'-bi(cyclohexyl)-2-one hydrochloride. By integrating data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, researchers can confidently confirm the molecular weight, identify key functional groups, and map the complete atomic connectivity of the molecule. The predictive data and detailed protocols serve as a reliable reference, ensuring that experimental results can be accurately interpreted and validated, upholding the highest standards of scientific integrity.
References
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PubChem. (n.d.). Cyclohexylamine hydrochloride. National Center for Biotechnology Information. Retrieved from Link
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ResearchGate. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?Link
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Chegg.com. (2018, January 30). Solved: The 13C NMR peaks of cyclohexanone are given below. Link
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ChemicalBook. (n.d.). cis-4-Aminocyclohexanol hydrochloride(56239-26-0) 1H NMR spectrum. Retrieved from Link
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